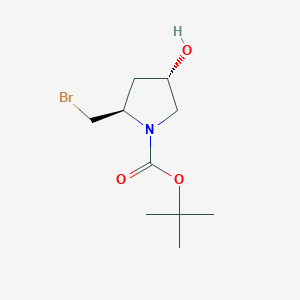

tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate

Description

tert-Butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a bromomethyl group, and a hydroxypyrrolidine moiety

Properties

IUPAC Name |

tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHQYWRDNVOQQA-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Appel Reaction

The hydroxymethyl group at C2 is converted to bromomethyl using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃):

$$

\text{tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate} + \text{CBr}4 \xrightarrow{\text{PPh}3} \text{Target Compound}

$$

Conditions :

Mechanistic Insight :

Triphenylphosphine reacts with CBr₄ to generate PPh₃Br₂, which converts the alcohol to a bromophosphonium intermediate. Subsequent bromide displacement yields the alkyl bromide.

Hydrobromic Acid (HBr) Treatment

Direct treatment with HBr gas in ether or acetic acid substitutes the hydroxyl group:

$$

\text{tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate} + \text{HBr} \rightarrow \text{Target Compound}

$$

Conditions :

Limitations :

Competitive ester hydrolysis may occur if excess HBr is used, necessitating careful stoichiometry.

Boc Protection and Deprotection Dynamics

The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen:

Boc Protection

Using di-tert-butyl dicarbonate (Boc₂O) in alkaline aqueous dioxane:

$$

\text{(2R,4S)-4-Hydroxypyrrolidine} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3} \text{tert-Butyl (2R,4S)-4-hydroxyprolinate}

$$

Optimization :

Boc Stability During Bromination

The Boc group remains intact under Appel or HBr conditions due to its resistance to acidic and non-nucleophilic environments. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) isolates the product in >97% purity.

Alternative Routes from Proline Derivatives

Mitsunobu Reaction for Stereochemical Control

A patent by CN112194606A describes Mitsunobu conditions to install the hydroxyl group at C4 while retaining Boc protection:

$$

\text{tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate} + \text{Diethyl azodicarboxylate (DEAD)} \xrightarrow{\text{PPh}_3} \text{Intermediate}

$$

Subsequent bromination at C2 yields the target compound.

Radical Bromination

While less common, N-bromosuccinimide (NBS) under UV light selectively brominates allylic or benzylic positions. However, this method is unsuitable for saturated pyrrolidines due to poor regioselectivity.

Analytical and Spectroscopic Validation

1H NMR (CDCl₃) :

- δ 1.45 (s, 9H, Boc tert-butyl)

- δ 3.72–3.85 (m, 2H, H-3 and H-5)

- δ 4.30 (d, J = 10.2 Hz, 1H, H-2 bromomethyl)

13C NMR :

HPLC Purity :

Industrial-Scale Considerations

- Cost Efficiency : Appel reaction with CBr₄ is preferred over HBr due to higher yields and lower corrosivity.

- Waste Management : Triphenylphosphine oxide byproduct requires filtration and recycling.

- Regulatory Compliance : Brominated compounds necessitate hazard controls under OSHA standards.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereochemical Integrity | Scalability |

|---|---|---|---|---|

| Appel Reaction | 85 | 97 | High | Excellent |

| HBr Treatment | 75 | 95 | Moderate | Good |

| Mitsunobu | 60 | 90 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination.

Potassium Carbonate: Used as a base in tert-butylation reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, which can be further functionalized for specific applications.

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions are employed to create the pyrrolidine structure.

- Bromination : The bromomethyl group is introduced using reagents like N-bromosuccinimide (NBS).

- tert-Butylation : The tert-butyl group is added through reactions with tert-butyl chloride in the presence of a base such as potassium carbonate.

Chemistry

In synthetic chemistry, this compound serves as an important intermediate for the development of diverse chemical libraries. Its unique structure allows for modifications that can lead to novel compounds with potential applications in drug discovery and materials science.

Biology

In biological research, this compound is utilized to investigate enzyme-substrate interactions. Its structural features facilitate studies on how modifications affect biological activity, making it valuable in understanding metabolic pathways and enzyme kinetics.

Medicine

This compound has potential therapeutic applications due to its ability to interact with specific molecular targets. Derivatives of this compound may be developed into pharmaceuticals aimed at treating various diseases, particularly those involving enzyme dysregulation or receptor interactions.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity allows for the production of compounds with unique properties suitable for various applications in manufacturing and product development.

Case Study 1: Drug Development

Recent studies have shown that derivatives of this compound exhibit promising activity against specific cancer cell lines. The compound's ability to modulate enzyme activity has been linked to its potential as an anticancer agent.

Case Study 2: Enzyme Kinetics

Research involving this compound has provided insights into enzyme kinetics by demonstrating how structural modifications influence substrate binding and turnover rates. Such studies are crucial for designing inhibitors targeting specific enzymes involved in metabolic disorders.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl (2R,4S)-2-(chloromethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

tert-Butyl (2R,4S)-2-(methyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the halogen atom, affecting its reactivity and applications.

Uniqueness

The presence of the bromomethyl group in tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate makes it more reactive in nucleophilic substitution reactions compared to its chloromethyl and methyl analogs. This reactivity can be leveraged in the synthesis of complex molecules and in various applications in chemistry and biology.

Biological Activity

tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic compound notable for its unique pyrrolidine structure and biological properties. Its molecular formula is C10H18BrNO3, with a molecular weight of approximately 280.16 g/mol. The compound's specific stereochemistry, indicated by (2R,4S), plays a crucial role in its biological activity and interactions with various biological targets.

Structural Features

The compound features:

- A tert-butyl group that enhances lipophilicity.

- A bromomethyl substituent that may participate in nucleophilic reactions.

- A hydroxyl group at the 4-position which can engage in hydrogen bonding.

These structural characteristics contribute to its potential biological activities, including enzyme inhibition and receptor binding.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.

Enzyme Inhibition

Studies have suggested that this compound may act as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been noted to possess inhibitory effects on:

- Acetylcholinesterase : Important for neurotransmitter regulation.

- β-secretase : Involved in amyloid precursor protein processing, relevant in Alzheimer's disease research.

Binding Affinity

Interaction studies have shown that this compound exhibits binding affinities towards various receptors. Techniques such as surface plasmon resonance and fluorescence polarization have been employed to quantify these interactions.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (2R,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate | C10H18BrFNO3 | Contains fluorine instead of hydroxyl |

| Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | C10H18BrN3O3 | Contains cyano group instead of bromomethyl |

| N-boc-trans-4-hydroxy-d-proline | C10H17NO3 | Different backbone but shares hydroxyl functionality |

Case Studies

Recent studies have investigated the effects of this compound in various biological models:

-

Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress induced by amyloid-beta peptides. The results indicated a significant increase in cell viability when treated with the compound alongside amyloid-beta compared to controls.

- Cell Viability Results :

- Control Group: 43.78% viability

- Treated Group: 62.98% viability

- Cell Viability Results :

- Anti-inflammatory Properties : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta.

Q & A

Q. What are the key stereochemical considerations during the synthesis of tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate?

The stereochemistry of the pyrrolidine ring is critical for downstream applications, such as drug discovery. The bromomethyl group at the 2-position and hydroxyl group at the 4-position require precise stereochemical control. A common strategy involves starting from chiral precursors, such as tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, followed by selective bromination. Methanesulfonyl chloride (MsCl) can activate the hydroxyl group for substitution with lithium bromide (LiBr), ensuring retention of configuration at the stereocenters . Stereochemical integrity is confirmed via polarimetry ([α]D values) and chiral HPLC .

Q. How is this compound typically purified after synthesis?

Purification often involves flash column chromatography using gradients of non-polar (hexane) and polar (ethyl acetate) solvents to separate diastereomers or unreacted intermediates. For example, ethanol/chloroform (1:10) mixtures are effective for resolving brominated pyrrolidine derivatives . Final products are isolated as crystalline solids or oils, with purity assessed by thin-layer chromatography (TLC) and NMR .

Advanced Research Questions

Q. What strategies optimize the bromination of tert-butyl (2R,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate to minimize side reactions?

Bromination via mesylation (MsCl) followed by LiBr substitution is preferred over direct HBr treatment to avoid epimerization. Reaction conditions (e.g., acetone as solvent, 24-hour stirring at 0–25°C) ensure complete conversion while preserving stereochemistry. Monitoring by TLC and quenching with aqueous HCl prevents over-bromination. Yields >68% are achievable with this method . Competing pathways, such as elimination to form alkenes, are suppressed by maintaining low temperatures and avoiding excess Brønsted acids .

Q. How can researchers resolve contradictory NMR data for this compound in polar aprotic solvents?

Discrepancies in ¹H/¹³C NMR shifts (e.g., hydroxyl proton broadening or unexpected coupling patterns) arise from hydrogen bonding and solvent polarity effects. Deuterated DMSO-d₆ enhances resolution of exchangeable protons (e.g., -OH), while CDCl₃ simplifies splitting patterns for bromomethyl groups. Advanced techniques like COSY and NOESY confirm spatial proximity of protons, distinguishing between rotamers and true stereoisomers .

Q. What analytical methods validate the stability of this compound under varying pH conditions?

Stability studies use HPLC-MS to track degradation products (e.g., hydrolysis of the bromomethyl group to hydroxymethyl or elimination to form olefins). Buffered solutions (pH 1–12) incubated at 37°C for 24–72 hours reveal optimal stability at pH 4–6. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Methodological Challenges and Solutions

Q. Why does recrystallization of this compound often yield low recovery, and how can this be mitigated?

Low recovery stems from the compound’s high solubility in common solvents (e.g., ethyl acetate) and sensitivity to temperature fluctuations. Mixed-solvent systems (e.g., hexane/dichloromethane) with slow cooling (0.5°C/min) improve crystal nucleation. Alternatively, lyophilization from tert-butanol/water mixtures produces amorphous solids with >95% purity .

Q. How do researchers address discrepancies in reported melting points for this compound?

Variations arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) identifies polymorph transitions, while thermogravimetric analysis (TGA) quantifies solvent content. Consensus values (e.g., 135–137°C) require standardized drying protocols (vacuum, 40°C, 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.